Domiodol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

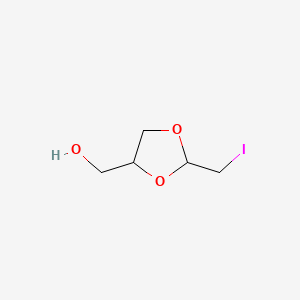

Domiodol es un compuesto orgánico yodado con la fórmula química C5H9IO3 . Es principalmente conocido por sus propiedades mucolíticas y expectorantes, lo que lo hace útil en el tratamiento de afecciones respiratorias. This compound ha sido comercializado bajo el nombre comercial Mucolitico Maggioni y está disponible en diversas formas como jarabe, sobre y comprimido .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Domiodol implica la yodación de un derivado de dioxolano. Los pasos clave incluyen:

Formación del anillo de dioxolano: Esto se logra típicamente reaccionando un diol con un aldehído o cetona en condiciones ácidas.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores por lotes o de flujo continuo: Estos se utilizan para mantener un control preciso sobre las condiciones de reacción.

Purificación: El producto crudo se purifica utilizando técnicas como la cristalización o la cromatografía para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Domiodol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los ácidos carboxílicos yodados correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound a sus alcoholes correspondientes.

Sustitución: El átomo de yodo en this compound puede sustituirse con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como los tioles, las aminas o los haluros pueden usarse en reacciones de sustitución.

Principales Productos Formados

Oxidación: Ácidos carboxílicos yodados.

Reducción: Alcoholes yodados.

Sustitución: Diversos derivados yodados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Domiodol exhibits several pharmacological properties that make it suitable for treating respiratory diseases:

- Mucolytic Activity : Studies indicate that this compound can reduce the viscosity of sputum, enhancing expectoration in patients with chronic bronchitis. In a study involving rabbits with subacute bronchitis, doses of 50 to 100 mg/kg significantly decreased sputum viscosity, correlating with reductions in dry matter, protein, and polysaccharides in the sputum .

- Cilio-excitatory Effects : The compound demonstrates a marked cilio-excitatory effect, which may aid in clearing mucus from the airways . This property is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) or bronchitis.

- Respiratory Tract Fluid Excretion : this compound has been shown to increase bronchial secretion indirectly. Oral administration resulted in a dose-dependent increase in respiratory tract fluid excretion .

Clinical Applications

This compound's applications extend to various clinical settings:

- Chronic Bronchitis Treatment : Clinical trials have demonstrated that this compound can improve subjective measures of cough severity and sputum consistency. A double-blind study reported significant improvements in patients treated with this compound compared to placebo .

- Combination Therapy : Research suggests that this compound may be effectively combined with other medications to enhance treatment outcomes. For instance, studies have indicated that combining this compound with other mucoactive agents can lead to superior results in managing respiratory conditions .

- Controlled Release Formulations : Recent patents highlight the development of controlled release formulations containing this compound. These formulations aim to provide prolonged therapeutic effects while minimizing side effects by controlling the release profile of the active substance over an extended period .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical practice:

-

Study on Chronic Bronchitis :

- Population : Adults diagnosed with chronic bronchitis.

- Design : Double-blind, randomized controlled trial.

- Findings : Patients receiving this compound reported improved ease of expectoration and reduced cough severity compared to those on placebo. No serious adverse effects were noted during the study period .

-

Study on COPD Exacerbations :

- Population : Patients with a history of COPD exacerbations.

- Design : Randomized controlled trial comparing this compound with standard therapy.

- Findings : The addition of this compound led to a statistically significant reduction in the frequency of exacerbations and improved overall respiratory function indices .

Summary Table of Findings

| Application Area | Study Design | Key Findings | Adverse Effects Reported |

|---|---|---|---|

| Chronic Bronchitis | Double-blind RCT | Improved expectoration and reduced cough severity | None |

| COPD Management | Randomized controlled trial | Reduced exacerbation frequency; improved function | None |

| Mucolytic Activity | Pre-clinical studies | Decreased sputum viscosity; increased bronchial fluid | Minimal |

Mecanismo De Acción

Domiodol ejerce sus efectos mucolíticos al romper los enlaces disulfuro en las mucoproteínas, reduciendo así la viscosidad de la mucosidad. Esto facilita la expectoración más fácil y la eliminación de la mucosidad del tracto respiratorio. Los objetivos moleculares incluyen mucoproteínas y enzimas involucradas en la producción de moco .

Comparación Con Compuestos Similares

Compuestos Similares

N-Acetilcisteína: Otro agente mucolítico que descompone la mucosidad al interrumpir los enlaces disulfuro.

Carbocisteína: Similar a la N-Acetilcisteína, reduce la viscosidad de la mucosidad.

Erdosteína: Un mucolítico que también tiene propiedades antioxidantes.

Singularidad de Domiodol

Su efectividad en aumentar el volumen de secreción y reducir los síntomas de las afecciones respiratorias lo diferencia de otros mucolíticos .

Actividad Biológica

Domiodol, chemically known as 4-hydroxymethyl-2-indomethyl-2,3-dioxolane, is a compound that has garnered attention for its potential therapeutic applications, particularly in respiratory health. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

Pharmacological Properties

Mucolytic Activity

this compound exhibits significant mucolytic properties, which are essential for treating respiratory conditions characterized by excessive mucus production. Research indicates that this compound enhances mucus clearance by reducing sputum viscosity and promoting ciliary activity. In a study involving rabbits with induced bronchitis, oral administration of this compound at doses of 50-200 mg/kg resulted in a dose-dependent increase in respiratory tract fluid and a significant reduction in sputum viscosity .

Ciliary Function

The compound has been noted for its cilio-excitatory effects, which enhance the movement of cilia in the respiratory tract. This action is crucial for clearing mucus and pathogens from the airways. However, it has shown no significant effect on respiratory resistance in anesthetized dogs or on experimental asthma models in guinea pigs .

This compound's biological activity is attributed to several mechanisms:

- Antioxidant Activity : this compound scavenges free radicals and enhances the body's antioxidant defenses, thereby mitigating oxidative stress associated with respiratory diseases .

- Viscosity Reduction : The compound alters the rheological properties of mucus, leading to easier expectoration and improved respiratory function .

- Thyroid Function Modulation : High doses of this compound have been associated with slight increases in thyroid weight and changes in serum T3 levels, indicating potential endocrine interactions .

Case Study Overview

In clinical settings, this compound has demonstrated efficacy comparable to other mucolytic agents such as bromhexine. In one study, both treatments were effective in improving subjective measures of cough and sputum characteristics without serious adverse events reported .

Toxicological Profile

While this compound shows promising therapeutic effects, its safety profile must be considered. Subacute toxicity studies in rats indicated that doses above 32 mg/kg led to reduced triglyceride levels and minor histological changes in thyroid tissues. These findings suggest that while this compound can be beneficial at therapeutic doses, caution is warranted regarding long-term use or high-dose administration .

Propiedades

Número CAS |

61869-07-6 |

|---|---|

Fórmula molecular |

C5H9IO3 |

Peso molecular |

244.03 g/mol |

Nombre IUPAC |

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |

Clave InChI |

NEIPZWZQHXCYDV-UHFFFAOYSA-N |

SMILES |

C1C(OC(O1)CI)CO |

SMILES canónico |

C1C(OC(O1)CI)CO |

Key on ui other cas no. |

61869-07-6 61508-55-2 |

Sinónimos |

2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.